molecular formula C11H14ClN B13034542 6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13034542
M. Wt: 195.69 g/mol
InChI Key: XZEDTCIEXAJWOE-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14ClN It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination and methylation of tetrahydronaphthalene derivatives. One common method includes the following steps:

    Chlorination: Tetrahydronaphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the desired position.

    Methylation: The chlorinated intermediate is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the chlorine and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

6-chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3

InChI Key

XZEDTCIEXAJWOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1Cl

Origin of Product

United States

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